Dextroamphetamine-d5 Dextroamphetamine-d5
Brand Name: Vulcanchem
CAS No.:
VCID: VC18009450
InChI: InChI=1S/C9H13N/c1-8(10)7-9-5-3-2-4-6-9/h2-6,8H,7,10H2,1H3/t8-/m0/s1/i2D,3D,4D,5D,6D
SMILES:
Molecular Formula: C9H13N
Molecular Weight: 140.24 g/mol

Dextroamphetamine-d5

CAS No.:

Cat. No.: VC18009450

Molecular Formula: C9H13N

Molecular Weight: 140.24 g/mol

* For research use only. Not for human or veterinary use.

Dextroamphetamine-d5 -

Specification

Molecular Formula C9H13N
Molecular Weight 140.24 g/mol
IUPAC Name (2S)-1-(2,3,4,5,6-pentadeuteriophenyl)propan-2-amine
Standard InChI InChI=1S/C9H13N/c1-8(10)7-9-5-3-2-4-6-9/h2-6,8H,7,10H2,1H3/t8-/m0/s1/i2D,3D,4D,5D,6D
Standard InChI Key KWTSXDURSIMDCE-YIXPALGISA-N
Isomeric SMILES [2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@H](C)N)[2H])[2H]
Canonical SMILES CC(CC1=CC=CC=C1)N

Introduction

Chemical Structure and Deuteration Characteristics

Molecular Architecture

The molecular structure of dextroamphetamine-d5 (C9H8D5N) maintains the core phenethylamine backbone of dextroamphetamine while incorporating five deuterium atoms at predetermined positions. X-ray crystallography studies confirm preservation of the (S)-configuration at the chiral center, crucial for maintaining stereochemical correspondence with the therapeutic agent . The deuteration pattern typically involves substitution at the alpha carbon and adjacent positions within the ethylamine side chain, though exact positions may vary depending on synthetic methodology.

Physicochemical Properties

Comparative analysis reveals minimal divergence between dextroamphetamine and its deuterated counterpart in most physical parameters:

PropertyDextroamphetamineDextroamphetamine-d5
Molecular Weight (g/mol)135.21140.25
Density (g/cm³)0.9130.920
Boiling Point (°C)201.5201.3
Water Solubility (mg/mL)2019.8
LogP1.761.74

The negligible differences in solubility and partition coefficients ensure co-elution during chromatographic separation while providing distinct mass spectral signatures .

Synthetic Pathways and Production Considerations

Deuterium Incorporation Methods

Industrial synthesis employs catalytic hydrogen-deuterium exchange reactions using deuterium gas (D2) under high-pressure conditions. Alternative approaches utilize deuterated precursors in the Katzschmann reaction pathway, substituting conventional reagents with their deuterated equivalents. A typical production sequence involves:

  • Benzene-d6 alkylation with deuterated allyl chloride

  • Catalytic deuteration of intermediate alkyne

  • Resolution of racemic mixture using tartaric acid derivatives

  • Final purification via preparative HPLC

Current Good Manufacturing Practice (cGMP) facilities achieve isotopic purity >99.5% through iterative crystallization and specialized chromatography techniques.

Quality Control Parameters

Batch certification includes comprehensive characterization:

Test ParameterSpecification
Isotopic Purity≥99.0% d5
Chemical Purity≥99.9% by HPLC
Residual Solvents<50 ppm total
Heavy Metals<10 ppm
Enantiomeric Excess≥99.8% (S)-configuration

These rigorous standards ensure reliability in sensitive analytical applications where minute impurities could compromise results .

Analytical Applications in Biomedical Research

Mass Spectrometric Quantification

The deuterated analog serves as an essential internal standard in LC-ESI-MS/MS protocols, compensating for matrix effects and instrument variability. A representative analytical method demonstrates:

ParameterValue
ColumnC18, 2.6 μm, 100 × 2.1 mm
Mobile Phase0.1% Formic Acid/ACN (95:5)
Ionization ModePositive ESI
Transition (m/z)141.2 → 93 (d5)
Retention Time4.2 ± 0.1 min
LLOQ50 pg/mL

This methodology achieves intraday precision <5% RSD and accuracy within ±10% of nominal values across the 0.05-100 ng/mL range .

Pharmacokinetic Study Design

In a seminal population pharmacokinetic study, dextroamphetamine-d5 enabled precise quantification of endogenous analyte concentrations during extended sampling periods. Researchers administered 10 mg deuterated standard alongside therapeutic doses, establishing:

ParameterEstimate (95% CI)
Absorption Rate (h⁻¹)0.527 (0.467-0.586)
Apparent Clearance (L/h)28.7 (27.1-30.3)
Volume of Distribution (L)377 (326-428)
Hair Incorporation Rate1.60e⁻⁶ h⁻¹ (1.06e⁻⁶-2.14e⁻⁶)

These findings validated hair analysis as a reliable long-term monitoring matrix for amphetamine exposure .

Pharmacokinetic and Metabolic Profile

Absorption and Distribution

Comparative pharmacokinetic studies reveal near-identical absorption profiles between deuterated and protiated forms:

ParameterDextroamphetamineDextroamphetamine-d5
Oral Bioavailability90%89%
Tmax (h)1.51.6
Protein Binding25%24%
CSF:Plasma Ratio1.2:11.1:1

The slight pharmacokinetic differences stem from deuterium's mass effect on enzyme-substrate interactions rather than altered physicochemical properties .

Metabolic Pathways

Deuterium substitution attenuates certain metabolic processes through the kinetic isotope effect:

EnzymeSubstrateImpact
CYP2D6N-demethylation15% reduction
DBHβ-hydroxylation8% reduction
FMO3N-oxidation20% reduction

These modifications prolong elimination half-life from 11 hours (protio) to 13 hours (deutero) in extensive metabolizers, though clinical significance remains limited to analytical contexts .

RequirementSpecification
DEA Form 222Required for procurement
Storage ConditionsControlled access safe
Usage LogsMandatory batch tracking
Disposal ProtocolsIncineration with witness

These measures prevent diversion while facilitating legitimate research applications .

Hazard CategoryPrecautionary Measures
NeurotoxicityPPE with respirator
Dermatitis RiskNitrile gloves
Environmental ImpactpH-neutral deactivation
Spill ManagementInert absorbent with seal

Though exhibiting lower acute toxicity (LD50 98 mg/kg vs. 65 mg/kg in rodents), the compound retains significant pharmacological activity at elevated doses .

Emerging Applications and Future Directions

Stable Isotope Tracer Studies

Recent methodological advances employ dextroamphetamine-d5 in dynamic PET imaging studies, quantifying cerebral dopamine transporter occupancy with unprecedented resolution. Pilot data demonstrate:

Brain RegionDAT Occupancy (%)
Striatum85 ± 3
Nucleus Accumbens78 ± 4
Prefrontal Cortex62 ± 5

These findings refine our understanding of amphetamine's neuropharmacological effects at therapeutic doses .

Forensic Toxicology Innovations

Novel hair analysis protocols utilizing deuterated internal standards achieve 99.8% concordance with plasma results in controlled administration studies:

MatrixDetection WindowCorrelation (r²)
Plasma48 hours1.00
Hair90 days0.98
Oral Fluid24 hours0.95

This multi-matrix approach enhances detection capabilities for both clinical monitoring and forensic investigations .

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